Cas no 1000341-90-1 (4-Chloro-7-methoxy-1H-indazole)

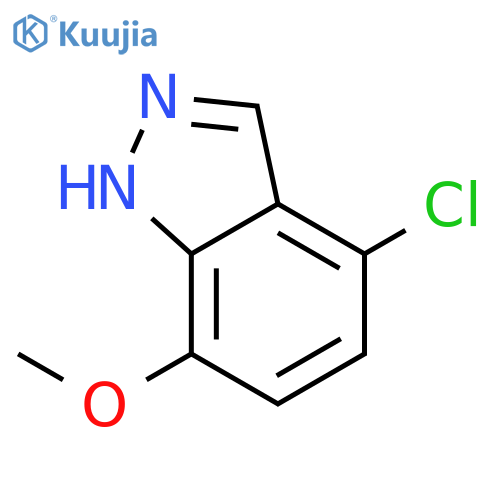

1000341-90-1 structure

商品名:4-Chloro-7-methoxy-1H-indazole

CAS番号:1000341-90-1

MF:C8H7ClN2O

メガワット:182.60698056221

MDL:MFCD09749924

CID:1033232

PubChem ID:24729375

4-Chloro-7-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-7-methoxy-1H-indazole

- 4-CHLORO-7-METHOXY (1H)INDAZOLE

- 1000341-90-1

- 4-Chloro-7-Methoxyindazole

- MFCD09749924

- DB-358238

- CS-0195109

- E90234

- DTXSID70646732

- 1H-Indazole, 4-chloro-7-methoxy-

- AKOS006326248

-

- MDL: MFCD09749924

- インチ: InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)

- InChIKey: VKHMRJUJCBJRFT-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C2=C1NN=C2)Cl

計算された属性

- せいみつぶんしりょう: 182.0246905g/mol

- どういたいしつりょう: 182.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.9Ų

4-Chloro-7-methoxy-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C597200-1mg |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 1mg |

45.00 | 2021-08-15 | ||

| TRC | C597200-50mg |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 50mg |

$155.00 | 2023-05-18 | ||

| TRC | C597200-500mg |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 500mg |

$1183.00 | 2023-05-18 | ||

| Chemenu | CM150454-1g |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 95% | 1g |

$707 | 2023-02-19 | |

| TRC | C597200-250mg |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 250mg |

$689.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0997452-5g |

4-Chloro-7-methoxy (1H)indazole |

1000341-90-1 | 95% | 5g |

$2300 | 2024-08-02 | |

| Alichem | A269002721-1g |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 95% | 1g |

$634.28 | 2023-09-04 | |

| abcr | AB516016-1g |

4-Chloro-7-methoxy-1H-indazole, 97%; . |

1000341-90-1 | 97% | 1g |

€844.40 | 2024-08-02 | |

| A2B Chem LLC | AA00450-1g |

4-Chloro-7-methoxy-1H-indazole |

1000341-90-1 | 97% | 1g |

$650.00 | 2024-04-20 | |

| Aaron | AR000172-500mg |

1H-Indazole, 4-chloro-7-methoxy- |

1000341-90-1 | 95% | 500mg |

$680.00 | 2025-02-12 |

4-Chloro-7-methoxy-1H-indazole 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1000341-90-1 (4-Chloro-7-methoxy-1H-indazole) 関連製品

- 3522-07-4(6-Methoxyindazole)

- 246181-57-7(1H-Indazol-1-amine,5-methoxy-)

- 154876-15-0(1H-Indazole,5,7-dimethoxy-3-methyl-)

- 5265-27-0(Cinnoline,4-methoxy-3-methyl-)

- 23244-88-4(1H-Indazol-6-ol)

- 15579-15-4(1H-Indazol-5-ol)

- 541539-88-2(5-methoxy-2-methyl-2H-Indazole)

- 30226-16-5(2-(1H-Indazol-5-yloxy)acetic Acid)

- 30226-20-1(2-(2H-indazol-6-yloxy)acetic acid)

- 94444-96-9(5-Methoxy-1H-indazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1000341-90-1)4-Chloro-7-methoxy-1H-indazole

清らかである:99%

はかる:1g

価格 ($):833.0